molecular formula C13H9BrClFOZn B14894645 3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide

3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14894645
M. Wt: 380.9 g/mol
InChI Key: CVUCAEAURYFRDJ-UHFFFAOYSA-M
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Description

3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both chlorine and fluorine atoms in the phenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenyl bromide+Zn3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide\text{3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylzinc bromide} 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenyl bromide+Zn→3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide: primarily undergoes cross-coupling reactions, such as:

    Suzuki-Miyaura coupling: This reaction involves the coupling of the organozinc reagent with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Negishi coupling: Similar to Suzuki-Miyaura, this reaction couples the organozinc reagent with organic halides using a nickel or palladium catalyst.

Common Reagents and Conditions

    Catalysts: Palladium or nickel complexes.

    Solvents: Tetrahydrofuran, dimethylformamide.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide: has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

    Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but contains a morpholino group instead of a chlorophenoxy group.

    3-Chlorophenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).

Uniqueness

  • The presence of both chlorine and fluorine atoms in 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide enhances its reactivity and selectivity in cross-coupling reactions compared to other organozinc reagents.
  • The use of tetrahydrofuran as a solvent provides better solubility and stability for the organozinc reagent, making it more efficient in various synthetic applications.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-fluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

CVUCAEAURYFRDJ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C=CC=C2Cl)F.[Zn+]Br

Origin of Product

United States

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